N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a tetrahydronaphthalene moiety
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been known to interact with various targets leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have shown dramatic anticancer activities .
Biochemical Pathways
Given the broad range of biological activities of benzofuran compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.
Result of Action
Benzofuran compounds have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound could potentially induce cell death or inhibit cell proliferation in these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, methoxybenzofuran, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
Uniqueness
What sets N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide apart from similar compounds is its unique combination of benzofuran, thiazole, and tetrahydronaphthalene moieties.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-19-8-4-7-16-12-20(28-21(16)19)18-13-29-23(24-18)25-22(26)17-10-9-14-5-2-3-6-15(14)11-17/h4,7-13H,2-3,5-6H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEZMRQUOJYYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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